molecular formula C7H11NO2 B12963300 (2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12963300
M. Wt: 141.17 g/mol
InChI Key: OPIOLEMLJOEWGM-PRJDIBJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid” is a bicyclic compound with a seven-membered ring system containing a nitrogen atom. Its IUPAC name reflects its stereochemistry, indicating that the nitrogen substituent is in the R configuration. The compound is also known as “norbornane-2-carboxylic acid.” It has applications in both organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing (2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid. One common approach involves the following steps:

    Ring Expansion: Norbornene undergoes a ring expansion reaction using a suitable nitrogen source (e.g., ammonia or an amine). This reaction forms the seven-membered ring system.

    Carboxylation: The resulting amine is then carboxylated using carbon dioxide (CO₂) under basic conditions. This step introduces the carboxylic acid group.

Industrial Production: In industry, this compound may be produced via high-pressure catalytic hydrogenation of norbornene followed by carboxylation.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can be oxidized to form the corresponding lactam.

    Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.

    Substitution: Substitution reactions at the nitrogen atom can lead to various derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Various nucleophiles (amines, alkoxides, etc.) can be used.

Major Products:
  • Oxidation: The lactam derivative.
  • Reduction: The alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Norbornane-based compounds have been investigated for their potential as antiviral agents.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for (2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In antiviral research, it may interfere with viral replication or protein synthesis pathways.

Comparison with Similar Compounds

    Similar Compounds: Other bicyclic compounds with nitrogen-containing rings, such as tropane alkaloids or bridged lactams.

    Uniqueness: The seven-membered ring system and its specific stereochemistry distinguish it from other related compounds.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5?,6-/m1/s1

InChI Key

OPIOLEMLJOEWGM-PRJDIBJQSA-N

Isomeric SMILES

C1CN2CC1C[C@@H]2C(=O)O

Canonical SMILES

C1CN2CC1CC2C(=O)O

Origin of Product

United States

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